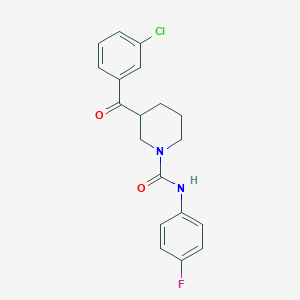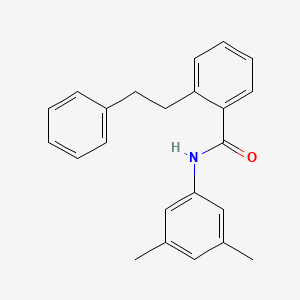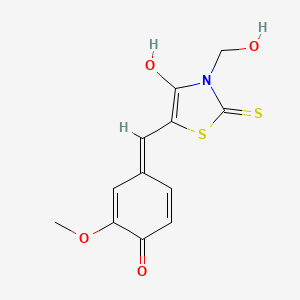![molecular formula C20H24N2O3 B5964310 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide](/img/structure/B5964310.png)
3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide, also known as MORPH-BN, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide is not fully understood. However, studies have suggested that 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide inhibits the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in the regulation of cell proliferation and apoptosis. By inhibiting GSK-3β, 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
Studies have shown that 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide has various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit their growth, and reduce tumor size. Additionally, 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide is its potent anti-tumor effects. However, one of the limitations of 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action of 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide and its potential side effects.
Direcciones Futuras
There are several future directions for research on 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide. One area of research is to explore the potential of 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide as a therapeutic agent for various types of cancer. Additionally, more studies are needed to fully understand the mechanism of action of 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide and its potential side effects. Finally, researchers can investigate the potential of 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide in other fields, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide is a chemical compound with promising applications in various fields, particularly in cancer research. Its potent anti-tumor effects and anti-inflammatory properties make it a promising therapeutic agent. However, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide involves the reaction of 3-methoxybenzoyl chloride with 2-(4-morpholinyl)-2-phenylethylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide.
Aplicaciones Científicas De Investigación
3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide has been extensively studied for its potential applications in various fields. One of the most promising applications of 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide is in the field of cancer research. Studies have shown that 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide has anti-tumor effects and can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
3-methoxy-N-(2-morpholin-4-yl-2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-9-5-8-17(14-18)20(23)21-15-19(16-6-3-2-4-7-16)22-10-12-25-13-11-22/h2-9,14,19H,10-13,15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEGSLSRLBKQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B5964246.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide](/img/structure/B5964257.png)
![5-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5964264.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5964265.png)
![1-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-3-methyl-1-butanol](/img/structure/B5964268.png)

![2-(4-methoxybenzyl)-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5964280.png)
![2-{[2-(2,5-dimethylphenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone](/img/structure/B5964288.png)



![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3-methylphenyl)quinoline](/img/structure/B5964324.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5964333.png)